molecular formula C11H21NO2 B3108669 Ethyl 2-methyl-2-(piperidin-4-YL)propanoate CAS No. 167710-69-2

Ethyl 2-methyl-2-(piperidin-4-YL)propanoate

Cat. No.: B3108669
CAS No.: 167710-69-2
M. Wt: 199.29
InChI Key: SXQUKTMPHDAHMN-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(piperidin-4-yl)propanoate: is a chemical compound with the molecular formula C11H21NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Scientific Research Applications

Chemistry: Ethyl 2-methyl-2-(piperidin-4-yl)propanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound may be used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound for investigating the pharmacological properties of related molecules.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Piperidine derivatives are known for their therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-2-(piperidin-4-yl)propanoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-methyl-2-(piperidin-4-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-2-(piperidin-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents such as thionyl chloride (SOCl2) are often employed.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted piperidine compounds.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(piperidin-4-yl)propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The ester group may undergo hydrolysis, releasing the active piperidine derivative, which then exerts its effects through binding to target proteins or influencing biochemical pathways.

Comparison with Similar Compounds

    2-Methyl-2-(piperidin-4-yl)propanoic acid: A precursor in the synthesis of ethyl 2-methyl-2-(piperidin-4-yl)propanoate.

    Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate: A structurally similar compound with a pyridine ring instead of a piperidine ring.

    Piperidine: The parent compound, which serves as a core structure for many derivatives.

Uniqueness: this compound is unique due to its specific ester functional group and the presence of the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-methyl-2-piperidin-4-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-4-14-10(13)11(2,3)9-5-7-12-8-6-9/h9,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQUKTMPHDAHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-(1-benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-propionic acid ethyl ester from above (1.15 g, 4.0 mmol) was dissolved in 50 mL of ethanol and 10% palladium on carbon (600 mg) was added. The mixture was hydrogenated at 50 psi for 20 hrs. The mixture was filtered and solvents were evaporated to give 2-methyl-2-piperidin-4-yl-propionic acid ethyl ester (760 mg) as an oil. The NMR spectrum obtained on the sample is compatible with its structure. LRMS calcd for C11H21NO2 (m/e) 199.29, obsd 200.1 (M+H).
Name
2-(1-benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-propionic acid ethyl ester
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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50 mL
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Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 246 g (76.6×10-2 mole) of the hydrochloride of 1-phenylmethyl-α,α-dimethyl-1,2,3,6-tetrahydro-4-pyridine-acetic acid ethyl ester in 1.5 liters of ethanol was hydrogenated in a Parr's apparatus at 50° C. at a hydrogen pressure of 3.106Pa in the presence of 20 g of 5% palladium/charcoal. After filtering, the filtrate obtained was evaporated off under reduced pressure. The residue obtained was taken up in water and rendered alkaline with 500 ml of 5N sodium hydroxide. It was extracted with ethyl acetate. The organic phase was dried over magnesium sulphate and filtered and the solvents were evaporated off under reduced pressure. 125.3 g (yield: 82%) of the desired product was obtained as an oil. n21 =1.47
Quantity
246 g
Type
reactant
Reaction Step One
Name
1-phenylmethyl-α,α-dimethyl-1,2,3,6-tetrahydro-4-pyridine-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-methyl-2-(piperidin-4-YL)propanoate
Reactant of Route 2
Ethyl 2-methyl-2-(piperidin-4-YL)propanoate
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Ethyl 2-methyl-2-(piperidin-4-YL)propanoate
Reactant of Route 4
Ethyl 2-methyl-2-(piperidin-4-YL)propanoate
Reactant of Route 5
Ethyl 2-methyl-2-(piperidin-4-YL)propanoate
Reactant of Route 6
Ethyl 2-methyl-2-(piperidin-4-YL)propanoate

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